phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate is a chemical compound that features a phenyl group attached to a benzoate moiety, which is further connected to a 4,5-dihydro-1H-imidazol-2-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate typically involves the reaction of 4,5-dihydro-1H-imidazole with phenyl benzoate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with phenyl benzoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and benzoate groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted phenyl or benzoate derivatives.
Scientific Research Applications
Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-(1H-imidazol-2-yl)benzoate: Lacks the dihydro component, which may affect its reactivity and biological activity.
Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)acetate: Contains an acetate group instead of a benzoate group, influencing its chemical properties and applications
Uniqueness
Phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate is unique due to the presence of both the phenyl and benzoate groups, which confer specific chemical reactivity and potential biological activity. The dihydroimidazole ring also contributes to its distinct properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c19-16(20-14-4-2-1-3-5-14)13-8-6-12(7-9-13)15-17-10-11-18-15/h1-9H,10-11H2,(H,17,18) |
InChI Key |
KBQKAAWDURESJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.